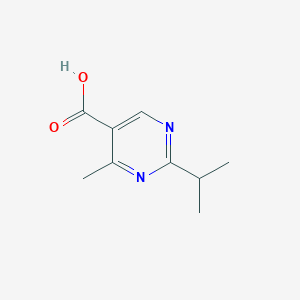

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

CAS No.: 954233-00-2

Cat. No.: VC2393450

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954233-00-2 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13) |

| Standard InChI Key | GFVUJVMQWKNZDD-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1C(=O)O)C(C)C |

| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)C(C)C |

Introduction

Chemical Properties and Structure

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid is characterized by a pyrimidine ring substituted with an isopropyl group at position 2, a methyl group at position 4, and a carboxylic acid functional group at position 5. It has the following key properties:

| Property | Value |

|---|---|

| CAS Number | 954233-00-2 |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid |

| InChI | InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13) |

| InChIKey | GFVUJVMQWKNZDD-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1C(=O)O)C(C)C |

The compound features a planar pyrimidine ring with substituents that contribute to its specific chemical behavior and potential biological activities .

Physical Properties

The physical properties of 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid are important for understanding its behavior in various experimental and application contexts:

| Physical Property | Value |

|---|---|

| Physical State | Solid |

| Storage Temperature | -20°C (recommended) |

| Solubility | Varies depending on solvent |

When stored at -80°C, the compound remains stable for up to 6 months, while at -20°C, it should be used within 1 month for optimal results .

Synthesis and Availability

The synthesis of 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid typically involves multi-step organic reactions, starting from simpler pyrimidine derivatives. One common synthetic pathway involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles such as acetamidine, which can yield esters of 4-substituted 2-methyl-5-pyrimidinecarboxylic acids .

These esters can then be hydrolyzed to obtain the corresponding carboxylic acids. The general synthetic route can be outlined as follows:

-

Reaction of 2-dimethylaminomethylene-3-oxoalkanoates with appropriate dinucleophiles

-

Formation of pyrimidine ring structure with desired substituents

-

Ester hydrolysis to obtain the carboxylic acid

The compound is commercially available from several chemical suppliers, often with a purity of 95% or higher .

Applications and Research

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid has various applications in biochemical and pharmaceutical research contexts, including:

Pharmaceutical Development

Pyrimidine derivatives are known for their potential therapeutic properties, and 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid serves as an important building block or intermediate in the synthesis of pharmaceutically active compounds. The pyrimidine scaffold is present in numerous drugs with diverse biological activities, including:

-

Antiviral agents

-

Antibacterial compounds

-

Anticancer therapeutics

-

Anti-inflammatory drugs

Research Applications

In research settings, 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid is primarily used for:

-

Structure-activity relationship (SAR) studies

-

Development of enzyme inhibitors

-

Synthesis of biologically active derivatives

-

Exploration of novel therapeutic agents

Stock Solution Preparation

For research purposes, proper preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid at various concentrations:

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 5.5494 mL | 27.7469 mL | 55.4939 mL |

| 5 mM | 1.1099 mL | 5.5494 mL | 11.0988 mL |

| 10 mM | 0.5549 mL | 2.7747 mL | 5.5494 mL |

When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility profile. To increase solubility, the sample can be heated to 37°C and then subjected to ultrasonic treatment .

Related Compounds and Structural Analogs

Understanding the relationship between 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid and its structural analogs can provide valuable insights for research applications. Several related compounds have been studied, including:

Structural Variations

| Related Compound | Structural Difference | CAS Number |

|---|---|---|

| 4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid | Isopropyl at position 4 instead of position 2 | 127958-08-1 |

| 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid | Addition of phenylthio group at position 5 | 1284425-70-2 |

| 2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | Addition of oxo group at position 6 | Not specified |

These structural variations can significantly affect the compound's physicochemical properties and biological activities .

Computational Chemistry Data

Computational chemistry provides valuable insights into the electronic properties and potential interactions of chemical compounds. For 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid, several computational parameters have been calculated:

| Parameter | Value |

|---|---|

| LogP | Approximately 0.67 (estimated) |

| Exact Mass | 180.09 g/mol |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

These parameters are crucial for predicting the compound's behavior in biological systems and its potential drug-like properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume